molecular formula C9H9NO2 B8642268 2-[3-(Hydroxymethyl)phenoxy]acetonitrile CAS No. 123226-30-2

2-[3-(Hydroxymethyl)phenoxy]acetonitrile

Cat. No.: B8642268
CAS No.: 123226-30-2
M. Wt: 163.17 g/mol
InChI Key: FQYJUMVWCVSLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Hydroxymethyl)phenoxy]acetonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

123226-30-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]acetonitrile

InChI

InChI=1S/C9H9NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,5,7H2

InChI Key

FQYJUMVWCVSLPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxymethyl phenol (0.081 mol), bromacetonitrile (0.081 mol) and anhydrous potassium carbonate (0.081 mol) in acetone (160 ml) and dimethylformamide (20 ml) are heated at reflux for 48 hrs. The reaction mixture is filtered and evaporated. The residue is diluted with ethyl acetate (150 ml), washed with 10% aqueous sodium hydroxide solution (3×100 ml) and then with brine (3×100 ml). The ethyl acetate solution is dried (magnesium sulfate) and chromatographed using a silica gel column (ca. 100 g) and eluted with 1:1 petroleum ether: ethylacetate (2l). The resultant oil is used directly in the next step.
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

25.3 g (203.8 mmol) of 3-hydroxybenzyl alcohol are dissolved in 50 ml of dimethylformamide, and 400 ml of acetone and 28.17 g (203.8 mmol) of finely ground potassium carbonate are added. After 5 minutes of stirring, 24.45 g (203.8 mmol) of bromoacetonitrile are added, and the mixture is boiled under reflux for 72 hours. The mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with 10% strength aqueous sodium hydroxide solution and then with water. The organic phase is dried over magnesium sulfate and filtered through a short silica gel column (mobile phase toluene->toluene/ethyl acetate=1:1). Evaporation gives 163.18 g (86% of theory) of an oil. Rf (SiO2, toluene/ethyl acetate=1:1)=0.41.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.45 g
Type
reactant
Reaction Step Three
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.